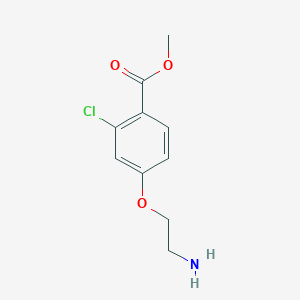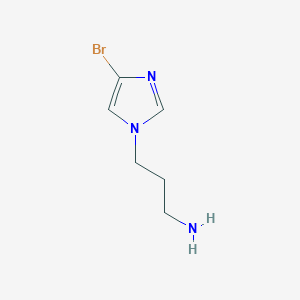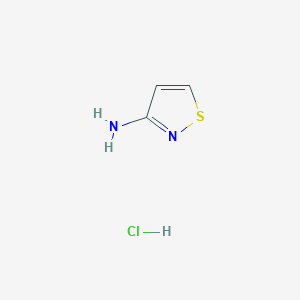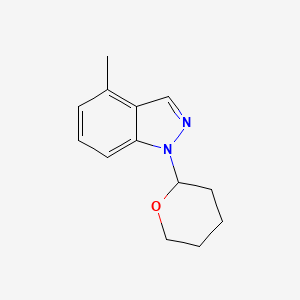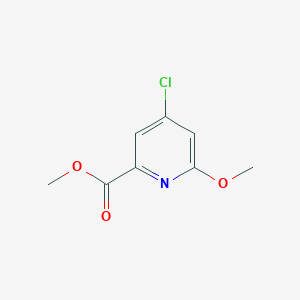
Methyl 4-chloro-6-methoxypicolinate
Übersicht
Beschreibung
Methyl 4-chloro-6-methoxypicolinate (MCP) is an organic compound that has been widely studied due to its unique properties and potential applications in a variety of scientific fields. MCP is a white crystalline solid with a molecular weight of 214.6 g/mol, and it is soluble in water and ethanol. It is an important intermediate in the synthesis of various compounds, and it has been used in a range of scientific research applications, including biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Reactivity
- Transmission of Substituent Effects in Pyridines : Methyl 4-chloro-6-methoxypicolinate was studied for its reaction rates in alkaline hydrolysis, offering insights into electronic interactions between functional groups and the pyridine ring. This research aids in understanding the transmission of substituent effects in pyridine derivatives (Campbell et al., 1970).
2. Medicinal Chemistry Applications
- Antitumor Drug Development : Methyl 4-chloro-6-methoxypicolinate serves as a key intermediate in the synthesis of sorafenib, an antitumor drug. This showcases its importance in the synthesis of complex medicinal compounds (Yao Jian-wen, 2012).
3. Chemical Synthesis and Methodology
- Improved Synthesis Methods : Research has been conducted on improving the synthesis methods of related compounds, highlighting the role of Methyl 4-chloro-6-methoxypicolinate in facilitating more efficient and effective chemical synthesis processes (Lei Zhao et al., 2017).
4. Structural and Spectroscopic Analysis
- Fluorophore Development : In the context of fluorophore development for specific scientific applications, Methyl 4-chloro-6-methoxypicolinate-related compounds have been synthesized and analyzed. This contributes to the field of spectroscopy and materials science (Kimber et al., 2003).
5. Material Science and Coordination Chemistry
- Ligand Properties in Metal Complexes : Studies have been conducted on the ligand properties of related compounds in metal complexes, which is crucial for understanding coordination chemistry and developing new materials (Xu et al., 2002).
Eigenschaften
IUPAC Name |
methyl 4-chloro-6-methoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-7-4-5(9)3-6(10-7)8(11)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYVZFKMCNDPOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-6-methoxypicolinate | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



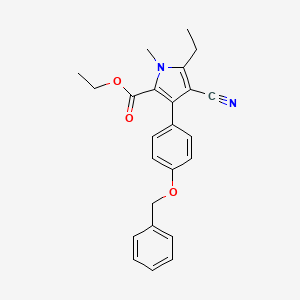
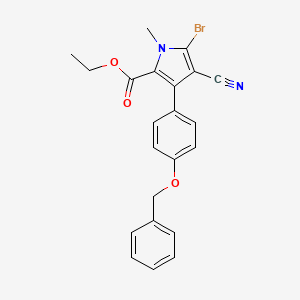
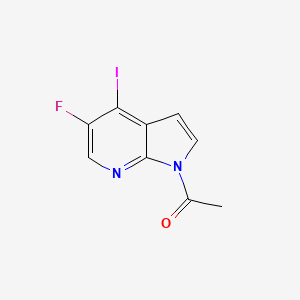
![1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone](/img/structure/B1404304.png)

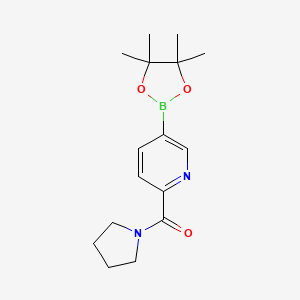

![(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1404308.png)
